molecular formula C14H16N2O3S B7351155 N-[(3R,4R)-4-methoxyoxan-3-yl]thieno[2,3-c]pyridine-2-carboxamide

N-[(3R,4R)-4-methoxyoxan-3-yl]thieno[2,3-c]pyridine-2-carboxamide

Cat. No. B7351155
M. Wt: 292.36 g/mol
InChI Key: BJWZPGUYRHKKLJ-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,4R)-4-methoxyoxan-3-yl]thieno[2,3-c]pyridine-2-carboxamide, also known as THPN, is a synthetic compound that has been studied for its potential use in scientific research. THPN belongs to the class of compounds known as thienopyridines, which have been found to exhibit various biological activities.

Mechanism of Action

N-[(3R,4R)-4-methoxyoxan-3-yl]thieno[2,3-c]pyridine-2-carboxamide acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various cognitive processes, including learning and memory. By blocking this receptor, this compound may be able to modulate these processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been found to improve cognitive performance in tasks that involve working memory and attention. This compound has also been found to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3R,4R)-4-methoxyoxan-3-yl]thieno[2,3-c]pyridine-2-carboxamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to investigate the role of this receptor in various processes without affecting other receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[(3R,4R)-4-methoxyoxan-3-yl]thieno[2,3-c]pyridine-2-carboxamide. One area of research is the investigation of its potential use in the treatment of Alzheimer's disease. Another area of research is the investigation of its effects on other cognitive processes, such as decision-making and attention. Additionally, researchers may explore the use of this compound in combination with other compounds to enhance its effects.

Synthesis Methods

The synthesis of N-[(3R,4R)-4-methoxyoxan-3-yl]thieno[2,3-c]pyridine-2-carboxamide involves the reaction of 2-chlorothiophene-3-carboxylic acid with 2-aminopyridine in the presence of a coupling agent. The resulting intermediate is then reacted with 3,4-dimethoxytetrahydrofuran-3-carboxylic acid to yield this compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-[(3R,4R)-4-methoxyoxan-3-yl]thieno[2,3-c]pyridine-2-carboxamide has been studied for its potential use in various scientific research applications, including as a tool to investigate the role of certain receptors in the brain. Specifically, this compound has been found to be a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various cognitive processes. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as the α7 nicotinic acetylcholine receptor has been found to be involved in the pathology of this disease.

properties

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]thieno[2,3-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-18-11-3-5-19-8-10(11)16-14(17)12-6-9-2-4-15-7-13(9)20-12/h2,4,6-7,10-11H,3,5,8H2,1H3,(H,16,17)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWZPGUYRHKKLJ-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC3=C(S2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC3=C(S2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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